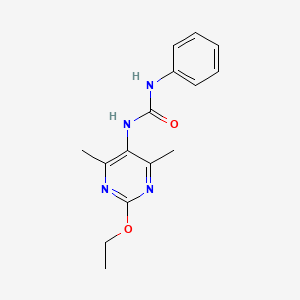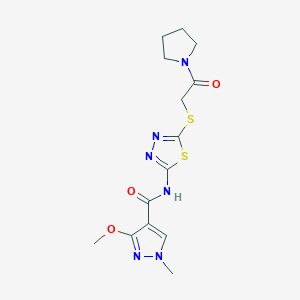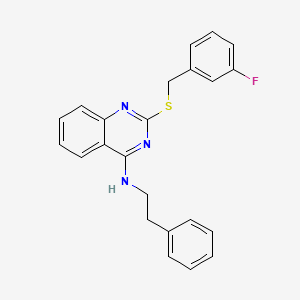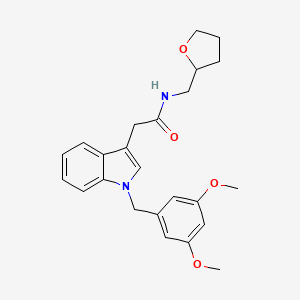![molecular formula C18H19N3O3S B2706473 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide CAS No. 872695-41-5](/img/structure/B2706473.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been utilized in various antimicrobial studies. For instance, a study by El‐Sayed et al. (2017) reported the synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents, highlighting the antimicrobial potential of such compounds. Similarly, Attia et al. (2014) focused on the antimicrobial activity of related compounds, emphasizing their efficacy against various microbial strains (El‐Sayed et al., 2017)(Attia et al., 2014).
Anti-Tumor and Anti-Cancer Properties
Research has explored the anti-tumor and anti-cancer properties of compounds similar to 2-[6-(1,3-Benzodioxol-5-yl)Pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide. For example, Markosyan et al. (2015) synthesized compounds that showed high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Hafez et al. (2017) also synthesized compounds with potent antitumor and antibacterial properties, highlighting the therapeutic potential of such molecules (Hafez et al., 2017).
Enzyme Inhibition
Several studies have also looked into the enzyme inhibition properties of related compounds. The work by Gangjee et al. (2007) on antifolates as dihydrofolate reductase (DHFR) inhibitors is an example, illustrating the potential for these compounds to inhibit critical enzymes in biological processes (Gangjee et al., 2007).
Molecular Docking Studies
Molecular docking studies, which predict the interaction between molecules and proteins, have also employed compounds like this compound. Flefel et al. (2018) conducted molecular docking screenings for novel pyridine derivatives, showing the potential of these compounds in interacting with various biological targets (Flefel et al., 2018).
Other Potential Applications
Further research into similar compounds has delved into various potential applications, including their roles in ethylene polymerization (Vela et al., 2007), structural analysis (Subasri et al., 2016; Subasri et al., 2017), and the synthesis of novel derivatives with potential biological activities (Li et al., 2012; Stec et al., 2011)(Vela et al., 2007)(Subasri et al., 2016)(Subasri et al., 2017)(Li et al., 2012)(Stec et al., 2011).
Propriétés
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVUFFFKYIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)


![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)


![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)





![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
